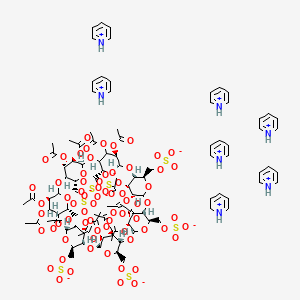

Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfated beta-cyclodextrin derivatives involves multiple steps, including acetylation and sulfation, to introduce functional groups that enhance solubility and enantiomeric separation efficiency in non-aqueous environments. One example is the synthesis of heptakis(2,3-di-O-acetyl-6-O-sulfo)-cyclomaltoheptaose, a compound similar in modification, which demonstrates the complexity and precision required in synthesizing highly functionalized cyclodextrins for specific analytical applications (Sanchez-Vindas & Vigh, 2005).

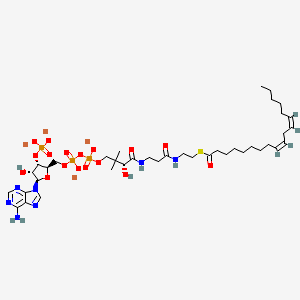

Molecular Structure Analysis

The molecular structure of these cyclodextrin derivatives is characterized by the presence of multiple substituents on the cyclodextrin backbone, which significantly affects their physicochemical properties and interaction mechanisms. The distribution and nature of these substituents are crucial for the compound's ability to form inclusion complexes with various analytes, facilitating enantiomeric separation based on differential complexation and mobility through capillary electrophoresis systems.

Chemical Reactions and Properties

Chemically, sulfated beta-cyclodextrin derivatives engage in reactions typical of ethers, sulfates, and acetates, including hydrolysis under certain conditions. Their chemical properties, particularly the sulfated and acetylated functionalities, impart high solubility in polar organic solvents and water, enabling their use in a wide range of solvent systems for analytical separations (Busby & Vigh, 2005).

科学的研究の応用

Cyclodextrin Derivatives in Drug Solubility and Stability

Cyclodextrins, including derivatives such as sulfobutylether-β-cyclodextrin, have been recognized for their ability to increase the solubility and stability of pharmaceutical compounds. These cyclic oligosaccharides can form inclusion complexes with a wide range of molecules, significantly enhancing the bioavailability of poorly water-soluble drugs. This property is especially valuable in the development of new drugs and formulations, where cyclodextrins can act as solubilizers and stabilizers (Stella & Rajewski, 2020).

Enhancing Drug Delivery Systems

The inclusion complexes formed by cyclodextrins and drugs have been exploited to improve drug delivery systems. Cyclodextrins can be incorporated into various delivery modalities, including liposomes and nanoformulations, to increase the efficacy and safety of drug delivery. These complexes can address solubility, stability, and bioavailability issues, making cyclodextrins a crucial component in the development of advanced drug delivery systems (Das, Ghate, & Lewis, 2019).

Application in Food Industry

Cyclodextrins have also found extensive applications in the food industry. Due to their ability to form inclusion complexes, they are used as food additives to improve the shelf life, taste, and stability of food products. Cyclodextrins can encapsulate flavors, vitamins, and other sensitive food components, protecting them from degradation and enhancing the overall quality of food products. This makes cyclodextrins valuable for manufacturing healthier and more durable food items (Pereira et al., 2021).

Enhancing Analytical Methods

The unique properties of cyclodextrins are utilized in analytical chemistry to improve the detection and quantification of various compounds. Cyclodextrins can modify the chromatographic and electrophoretic properties of analytes, facilitating their separation and analysis. This application is particularly useful in the detection of mycotoxins and other contaminants in food and environmental samples, where cyclodextrins can enhance the sensitivity and specificity of analytical methods (Maragos et al., 2008).

特性

IUPAC Name |

pyridin-1-ium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40R,41R,43R,44S,45R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H98O70S7.7C5H5N/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;7*1-2-4-6-5-3-1/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);7*1-5H/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52?,53+,54+,55-,56?,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDCRVFUMNZWDV-UPKJRIBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H](C4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H](C6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H133N7O70S7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747878 |

Source

|

| Record name | PUBCHEM_71317203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2837.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt | |

CAS RN |

196398-65-9 |

Source

|

| Record name | PUBCHEM_71317203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)